molecular formula C16H17NO3 B5863668 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide

2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide

Cat. No.: B5863668
M. Wt: 271.31 g/mol
InChI Key: AOXNGOXZPSVAGJ-UHFFFAOYSA-N
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Description

2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group, a methoxy group, and two methyl groups attached to the benzene ring

Properties

IUPAC Name

2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-8-12(9-11(2)15(10)20-3)17-16(19)13-6-4-5-7-14(13)18/h4-9,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXNGOXZPSVAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 4-methoxy-3,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used as a building block in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(4-methoxyphenyl)benzamide
  • 2-hydroxy-N-(3,5-dimethylphenyl)benzamide
  • 2-hydroxy-N-(4-methyl-3,5-dimethylphenyl)benzamide

Uniqueness

2-hydroxy-N-(4-methoxy-3,5-dimethylphenyl)benzamide is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

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